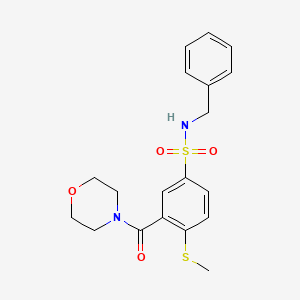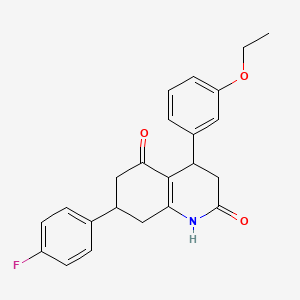![molecular formula C15H16N2O4 B4734508 N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4734508.png)
N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide
描述
N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide, commonly known as MAFP, is a synthetic inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, including pain sensation, appetite regulation, and mood. MAFP has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.
作用机制
MAFP acts as a competitive inhibitor of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide, binding to the active site of the enzyme and preventing the breakdown of endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce a variety of physiological effects. The exact mechanism of action of MAFP and its effects on endocannabinoid signaling pathways are still being investigated.
Biochemical and Physiological Effects:
MAFP has been shown to produce a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and regulation of feeding behavior and energy balance. It has also been shown to have anxiolytic and antidepressant effects in animal models. MAFP has been used to investigate the role of endocannabinoids in pain sensation, inflammation, and various neurological disorders.
实验室实验的优点和局限性
MAFP is a potent and selective inhibitor of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide, making it a valuable tool for investigating the role of endocannabinoids in physiological and pathological processes. Its ability to increase endocannabinoid levels and activate cannabinoid receptors allows for the investigation of the complex interactions between endocannabinoids and other signaling pathways. However, MAFP has some limitations, including its potential off-target effects and the fact that it does not selectively inhibit other enzymes involved in endocannabinoid metabolism.
未来方向
There are numerous future directions for research involving MAFP and endocannabinoid signaling. One area of interest is the role of endocannabinoids in neurological disorders such as epilepsy and multiple sclerosis. MAFP has also been investigated for its potential use in the treatment of pain and inflammation. Further research is needed to fully understand the complex interactions between endocannabinoids and other signaling pathways and to develop more selective inhibitors of N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide and other enzymes involved in endocannabinoid metabolism.
科学研究应用
MAFP has been used in numerous scientific studies to investigate the role of endocannabinoids in various physiological and pathological processes. It has been shown to inhibit N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide activity in vitro and in vivo, leading to an increase in endocannabinoid levels and subsequent effects on behavior, pain sensation, and inflammation. MAFP has been used to study the role of endocannabinoids in anxiety, depression, and addiction, as well as in the regulation of feeding behavior and energy balance.
属性
IUPAC Name |
N-[2-(2-methoxyethylcarbamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-10-8-16-14(18)11-5-2-3-6-12(11)17-15(19)13-7-4-9-21-13/h2-7,9H,8,10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFLDLANSNUFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-methyl-2-{[(4-pyridinylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4734425.png)
![2-[(4-allyl-5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4734436.png)

![5-{[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4734453.png)

![2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4734467.png)

![4-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4734477.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4734493.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4734497.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4734499.png)
![N-[2-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B4734512.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4734520.png)
